1,2,4,5-Tétraméthoxybenzène

Vue d'ensemble

Description

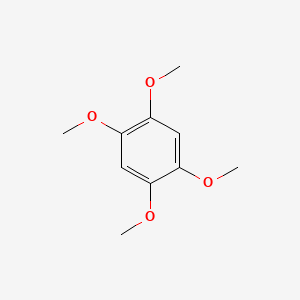

1,2,4,5-Tetramethoxybenzene is an organic compound with the molecular formula C10H14O4. It is a derivative of benzene, where four hydrogen atoms are replaced by methoxy groups (-OCH3). This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Applications De Recherche Scientifique

Applications in Organic Chemistry

1. Building Blocks for Molecular Wires

1,2,4,5-Tetramethoxybenzene is recognized as an effective building block for molecular wires due to its low oxidation potential and ability to facilitate long-range charge transfer. Studies have shown that it can mediate electron transfer processes more efficiently than other bridging units like unsubstituted phenylene. For instance, the oxidation potential for 1,2,4,5-tetramethoxybenzene is reported to be around 0.42 V versus Fc+/Fc . This property makes it suitable for use in organic photovoltaic devices and other electronic applications.

| Property | Value |

|---|---|

| Oxidation Potential | 0.42 V vs Fc+/Fc |

| Charge Transfer Efficiency | Higher than phenylene |

2. Diels-Alder Reactions

The compound has been utilized in Diels-Alder reactions as a diene component due to its electron-rich nature. Its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions enhances its utility in synthesizing complex organic molecules .

Applications in Materials Science

1. Conductive Polymers

Research indicates that incorporating 1,2,4,5-tetramethoxybenzene into polymer matrices can enhance the conductivity and stability of the resulting materials. The compound's properties allow for better charge transport within the polymer structure, making it a candidate for applications in organic electronics .

2. Photonic Devices

The incorporation of 1,2,4,5-tetramethoxybenzene in photonic devices has been studied for its ability to improve light absorption and emission properties. Its role as a bridging unit in donor-acceptor systems has shown promise in enhancing the efficiency of light-harvesting complexes .

Biochemical Applications

1. Oxidation Mediators

In biochemical studies, 1,2,4,5-tetramethoxybenzene has been used as a model substrate for investigating oxidation processes mediated by enzymes such as horseradish peroxidase. The compound generates stable cation radicals that can participate in further oxidative reactions .

2. Antioxidant Properties

Recent studies have indicated that 1,2,4,5-tetramethoxybenzene exhibits antioxidant properties that can suppress inflammatory responses induced by allergens such as house dust mites . This application highlights its potential therapeutic uses in treating allergic conditions.

Case Studies

Case Study 1: Charge Transfer Efficiency

A comparative study involving donor-bridge-acceptor systems demonstrated that replacing traditional bridging units with 1,2,4,5-tetramethoxybenzene significantly improved charge transfer efficiency by a factor of approximately 4.5 . This finding underscores the importance of molecular design in optimizing electronic properties.

Case Study 2: Enzymatic Oxidation

In enzymatic studies utilizing horseradish peroxidase and lignin peroxidase, the oxidation of 1,2,4,5-tetramethoxybenzene was shown to produce stable cation radicals capable of mediating oxidation reactions at a distance from the enzyme source . This property indicates potential applications in biosensors and environmental monitoring.

Mécanisme D'action

- TMB’s primary targets are not extensively studied, but it has shown inhibitory effects on mast cell-mediated allergic inflammation . These effects suggest that TMB may interact with signaling pathways involved in immune responses.

- TMB likely interacts with intracellular signaling pathways. For example, it suppresses the IκB kinase complex, which plays a crucial role in regulating NF-κB signaling . By inhibiting this complex, TMB may modulate immune responses and reduce inflammation.

Target of Action

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

1,2,4,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the inhibition of mast cell degranulation. It interacts with enzymes such as IκB kinase complex, which is crucial for the activation of nuclear factor-κB (NF-κB). By inhibiting this enzyme complex, 1,2,4,5-Tetramethoxybenzene prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-4 . This interaction highlights the compound’s potential in managing allergic inflammation.

Cellular Effects

1,2,4,5-Tetramethoxybenzene has been shown to exert various effects on different cell types and cellular processes. In mast cells, it inhibits degranulation by blocking calcium influx, which is essential for the release of histamine and other inflammatory mediators . Additionally, in keratinocytes, 1,2,4,5-Tetramethoxybenzene suppresses the production of pro-inflammatory cytokines and chemokines by downregulating mitogen-activated protein kinases and nuclear factor of activated cytoplasmic T cells . These effects contribute to its potential as a therapeutic agent for conditions like atopic dermatitis and allergic asthma.

Molecular Mechanism

At the molecular level, 1,2,4,5-Tetramethoxybenzene exerts its effects through several mechanisms. It binds to and inhibits the IκB kinase complex, preventing the activation of NF-κB and subsequent transcription of pro-inflammatory genes . Additionally, it inhibits calcium influx in mast cells, which is necessary for their degranulation . These molecular interactions underline the compound’s ability to modulate immune responses and reduce inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4,5-Tetramethoxybenzene have been observed to change over timeStudies have indicated that 1,2,4,5-Tetramethoxybenzene can maintain its inhibitory effects on mast cell degranulation and cytokine production over extended periods

Dosage Effects in Animal Models

The effects of 1,2,4,5-Tetramethoxybenzene vary with different dosages in animal models. In studies involving ovalbumin-induced active systemic anaphylaxis and IgE-mediated passive cutaneous anaphylaxis models, the compound demonstrated dose-dependent attenuation of allergic responses without cytotoxicity . Higher doses were effective in reducing serum histamine, OVA-specific IgE, and IL-4 levels, as well as decreasing pigmentation of Evans blue in a dose-dependent manner . These findings suggest that 1,2,4,5-Tetramethoxybenzene has a therapeutic window within which it is effective without causing adverse effects.

Metabolic Pathways

1,2,4,5-Tetramethoxybenzene is involved in various metabolic pathways, particularly those related to its biotransformation and elimination. It is not a naturally occurring metabolite and is only found in individuals exposed to the compound or its derivatives

Transport and Distribution

Within cells and tissues, 1,2,4,5-Tetramethoxybenzene is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues depend on these interactions, which influence its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 1,2,4,5-Tetramethoxybenzene plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 1,2,4,5-Tetramethoxybenzene exerts its effects at the right cellular sites, enhancing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetramethoxybenzene can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 1,2,4,5-tetramethoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

1,2,4,5-Tetramethoxybenzene undergoes various chemical reactions, including:

Oxidation:

- When subjected to strong oxidizing agents like potassium permanganate or chromium trioxide, 1,2,4,5-tetramethoxybenzene can be oxidized to form quinones or other oxidized derivatives .

Reduction:

- Reduction reactions can convert 1,2,4,5-tetramethoxybenzene to its corresponding hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution:

- Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents .

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Sodium borohydride, lithium aluminum hydride.

- Substituting agents: Halogens, nitrating agents .

Major Products Formed:

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetramethoxybenzene

- 1,2,4-Trimethoxybenzene

- 1,2,3-Trimethoxybenzene

Activité Biologique

1,2,4,5-Tetramethoxybenzene (TMB) is an organic compound with the molecular formula and a CAS number of 2441-46-5. It is characterized by four methoxy groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant properties, anti-inflammatory effects, and implications in cancer research.

- Molecular Weight : 198.22 g/mol

- Structure : The compound features a symmetrical arrangement of methoxy groups which influences its reactivity and biological interactions.

- Hazard Classification : TMB is classified as an irritant and requires appropriate handling precautions.

Antioxidant Activity

Research indicates that TMB exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in biological systems. This action is crucial in preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

TMB has been investigated for its anti-inflammatory properties. In studies involving animal models of inflammation, TMB demonstrated the ability to reduce the levels of pro-inflammatory cytokines. For instance, it was noted to inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

Anticancer Potential

The anticancer properties of TMB have been explored in various studies. It has been found to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Study on Asthma Models

In a study examining the effects of TMB on asthma-related inflammation, researchers found that TMB reduced airway hyperresponsiveness in ovalbumin-sensitized mice. The treatment resulted in decreased eosinophil infiltration and reduced levels of Th2 cytokines (IL-4, IL-5) in bronchoalveolar lavage fluid . This suggests that TMB may have therapeutic potential for managing allergic asthma.

Genotoxicity Studies

TMB has also been evaluated for its genotoxic potential. Research indicates that it may undergo metabolic activation leading to the formation of reactive intermediates capable of causing DNA damage. However, the extent and implications of this genotoxicity require further investigation to establish safe exposure limits .

Data Table: Summary of Biological Activities

Mechanistic Insights

The biological activities of TMB can be attributed to its chemical structure and the presence of methoxy groups, which enhance its electron-donating ability. This property is crucial for its role as an antioxidant. Additionally, the compound's interaction with cellular signaling pathways contributes to its anti-inflammatory and anticancer effects.

Propriétés

IUPAC Name |

1,2,4,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-9(13-3)10(14-4)6-8(7)12-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVJUCAKSWHQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179164 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-46-5 | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asarol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.